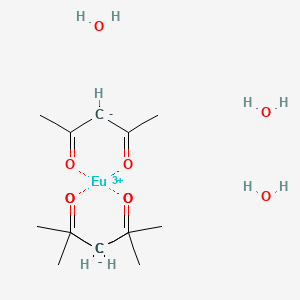

Europium(3+);pentane-2,4-dione;trihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of europium(III) acetylacetonate trihydrate typically involves the reaction of europium(III) chloride with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, followed by crystallization to obtain the trihydrate form .

Industrial Production Methods

Industrial production of europium(III) acetylacetonate trihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions

Europium(III) acetylacetonate trihydrate undergoes various chemical reactions, including:

Oxidation and Reduction: While europium(III) is relatively stable, it can participate in redox reactions under specific conditions.

Substitution: The acetylacetonate ligands can be substituted with other ligands, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in reactions with europium(III) acetylacetonate trihydrate include strong acids and bases, as well as other coordinating ligands. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving europium(III) acetylacetonate trihydrate depend on the specific reagents and conditions used. For example, substitution reactions can yield new europium complexes with different ligands .

Wissenschaftliche Forschungsanwendungen

Europium(III) acetylacetonate trihydrate has a wide range of applications in scientific research, including:

Wirkmechanismus

The luminescent properties of europium(III) acetylacetonate trihydrate arise from the efficient energy transfer from the acetylacetonate ligands to the europium ion. Upon excitation by ultraviolet light, the energy absorbed by the ligands is transferred to the europium ion, resulting in the emission of visible light, typically in the red region of the spectrum . This process involves the coordination of the ligands to the europium ion, stabilizing the excited state and facilitating energy transfer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Europium(III) chloride: Another europium compound with different coordination and luminescent properties.

Europium(III) nitrate: Used in similar applications but with distinct chemical behavior.

Europium(III) oxide: Known for its stability and use in various industrial applications.

Uniqueness

Europium(III) acetylacetonate trihydrate is unique due to its specific coordination environment, which enhances its luminescent properties. The presence of acetylacetonate ligands and water molecules provides a stable structure that is highly efficient in energy transfer processes, making it particularly valuable in applications requiring strong luminescence .

Biologische Aktivität

Europium(3+);pentane-2,4-dione;trihydrate, commonly referred to as Eu(III) complex, is a coordination compound that has garnered attention in the fields of biomedicine and materials science due to its unique luminescent properties and potential biological applications. Europium is a rare-earth element known for its low toxicity and biocompatibility, making it suitable for various biomedical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and recent research findings.

This compound has the chemical formula C15H21EuO6 and is characterized by its coordination with pentane-2,4-dione (also known as acetylacetone). This coordination enhances its stability and luminescence properties. The compound exhibits strong emission characteristics under UV light, making it a valuable probe in biological imaging.

1. Antibacterial Properties

Recent studies have indicated that europium compounds possess significant antibacterial activity. For instance, europium-doped biomaterials have shown enhanced antibacterial effects against various pathogenic bacteria. The mechanism is believed to involve the generation of reactive oxygen species (ROS), which can damage bacterial cell membranes and inhibit growth.

2. Osteogenic Activity

Europium compounds have been explored for their osteogenic properties, which are crucial for bone regeneration and repair. Studies have demonstrated that Eu(III) ions can enhance osteoblast proliferation and differentiation.

3. Angiogenic Effects

The angiogenic potential of europium complexes has been investigated as well. These compounds can stimulate endothelial cell proliferation and migration, which are vital for new blood vessel formation.

The biological activities of europium complexes can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The interaction of europium ions with biological systems can lead to ROS production, which plays a role in antibacterial activity.

- Ion Doping Effects : Doping biomaterials with europium ions enhances their mechanical properties and promotes cellular activities related to bone formation.

- Luminescence Properties : The strong luminescence of europium allows for real-time imaging in biological systems, facilitating the study of cellular processes.

Case Studies

Several case studies highlight the therapeutic potential of europium complexes:

- Case Study 1 : A study on the use of Eu-doped materials in bone tissue engineering demonstrated improved osteointegration in animal models compared to traditional materials.

- Case Study 2 : Research involving the application of europium-based luminescent probes showed promising results in detecting cancerous cells through enhanced fluorescence in imaging techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for europium(3+) complexes with pentane-2,4-dione as a ligand?

Europium(3+) complexes with β-diketonate ligands like pentane-2,4-dione (acetylacetone) are typically synthesized via a ligand exchange reaction. A common approach involves dissolving europium(III) salts (e.g., Eu(NO₃)₃·6H₂O) in a polar solvent (e.g., ethanol/water mixture) and adding pentane-2,4-dione under controlled pH (adjusted with ammonia or NaOH). The trihydrate form often precipitates upon slow evaporation or cooling. Characterization via elemental analysis, IR spectroscopy (to confirm ligand coordination via C=O and C=C stretching bands), and thermal gravimetric analysis (TGA) is essential to verify hydration states .

Q. How can researchers safely handle pentane-2,4-dione in laboratory settings?

Pentane-2,4-dione is a volatile, irritant compound. Key safety measures include:

- Using local exhaust ventilation and closed systems to minimize inhalation exposure.

- Wearing nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact.

- Storing in airtight containers away from oxidizers, strong bases, and ignition sources due to flammability and reactivity risks .

- Implementing emergency protocols (e.g., eyewash stations, showers) and regular health monitoring for chronic exposure risks (e.g., neurotoxicity) .

Q. What spectroscopic techniques are critical for characterizing europium(3+) complexes with pentane-2,4-dione?

- UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands and europium-centered transitions (e.g., ⁵D₀ → ⁷F₂ at ~614 nm).

- Photoluminescence (PL) : Measures emission intensity and lifetime to assess ligand sensitization efficiency (antenna effect) and quantum yield.

- FT-IR : Confirms ligand coordination via shifts in C=O (~1600 cm⁻¹) and enolate (C-O⁻) stretching bands.

- TGA/DSC : Determines hydration states and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data in luminescence quantum yield measurements for europium(3+) complexes?

Discrepancies in quantum yield values often arise from variations in experimental conditions (e.g., solvent polarity, excitation wavelength, or temperature). To mitigate this:

- Use an integrating sphere with calibrated detectors for absolute quantum yield measurements.

- Standardize solvent systems (e.g., deuterated solvents to minimize vibrational quenching).

- Compare results against reference complexes (e.g., Eu(tta)₃·2H₂O) with well-established quantum yields .

Q. What experimental strategies optimize the antenna effect of pentane-2,4-dione in europium(3+) complexes?

The antenna effect depends on ligand structure and energy transfer efficiency. Strategies include:

- Ligand Modification : Introducing electron-withdrawing groups (e.g., CF₃) to lower the triplet state energy of pentane-2,4-dione, ensuring better overlap with europium(3+) excited states.

- Coordination Sphere Tuning : Adding neutral ligands (e.g., 1,10-phenanthroline) to displace water molecules, reducing non-radiative quenching.

- Solvent Selection : Using low-viscosity, non-coordinating solvents (e.g., acetonitrile) to enhance luminescence intensity .

Q. How does pH influence the stability and luminescence properties of europium(3+)-pentane-2,4-dione trihydrate in aqueous systems?

At low pH (<5), protonation of the enolate form of pentane-2,4-dione disrupts coordination, leading to complex dissociation and reduced luminescence. At high pH (>9), hydroxide ions compete with the ligand, forming insoluble Eu(OH)₃. Optimal stability and emission intensity occur near neutral pH (6–8), where the ligand remains deprotonated and europium(3+) is fully coordinated. Real-time pH monitoring using the complex’s emission ratio (e.g., ⁵D₀ → ⁷F₂/⁷F₁) can enable its use as a pH-sensitive probe .

Q. What are the challenges in scaling up the synthesis of europium(3+)-pentane-2,4-dione trihydrate for industrial research?

Key challenges include:

- Reproducibility : Batch-to-batch variations in hydration states due to humidity or temperature fluctuations during crystallization.

- Purity Control : Trace water or solvent residues can quench luminescence; rigorous drying (e.g., lyophilization) is required.

- Cost-Efficiency : High-purity europium salts (99.99%) and ligands increase production costs. Recycling ligands from mother liquors via distillation or chromatography is recommended .

Q. Methodological Considerations

Q. How to design experiments to validate the application of europium(3+)-pentane-2,4-dione complexes in bioimaging?

- In Vitro Testing : Incubate complexes with cell cultures (e.g., HeLa cells) and assess cytotoxicity via MTT assays.

- Confocal Microscopy : Track intracellular localization using the complex’s intrinsic red emission (filter: 610–630 nm).

- Photostability : Compare emission intensity over time against commercial dyes (e.g., Rhodamine B) under continuous irradiation .

Q. What statistical approaches are recommended for analyzing discrepancies in thermal decomposition data?

Use multivariate analysis (e.g., principal component analysis) to identify outliers caused by hydration state variability. Pair TGA with differential scanning calorimetry (DSC) to correlate mass loss with endothermic/exothermic events. Replicate experiments under controlled humidity (e.g., glovebox) to minimize environmental interference .

Eigenschaften

IUPAC Name |

europium(3+);pentane-2,4-dione;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H7O2.Eu.3H2O/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;;3*1H2/q3*-1;+3;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRCMPXOCVXRAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Eu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27EuO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.